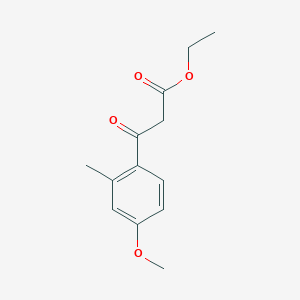

Ethyl (4-methoxy-2-methylbenzoyl)acetate

Description

Significance of β-Keto Esters in Contemporary Organic Chemistry

β-Keto esters are highly versatile building blocks in modern organic synthesis. Their utility stems from the presence of multiple reactive sites, which allows for a wide range of chemical transformations. The acidity of the α-hydrogens makes them readily convertible into enolates, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions.

The general reactivity of β-keto esters allows them to participate in a number of key organic reactions, including:

Alkylation and Acylation: The enolate can be readily alkylated or acylated to introduce new substituents at the α-position.

Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be easily decarboxylated to yield a ketone.

Heterocycle Synthesis: β-Keto esters are common precursors for the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and coumarins.

The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters, involving the reaction of two ester molecules in the presence of a strong base. libretexts.org

Overview of Substituted Benzoyl Acetates in Synthetic Methodologies

Substituted benzoyl acetates, a subclass of β-keto esters, are characterized by a benzoyl group attached to the keto-carbonyl carbon. The substituents on the aromatic ring can significantly influence the reactivity and properties of the molecule. For instance, electron-donating or electron-withdrawing groups on the phenyl ring can alter the acidity of the α-hydrogens and the electrophilicity of the carbonyl carbons.

The synthesis of substituted benzoyl acetates can be achieved through various methods, with the Claisen condensation being a prominent route. This typically involves the reaction of a substituted benzoic acid ester with ethyl acetate (B1210297) in the presence of a suitable base, such as sodium ethoxide. orgsyn.org

Research Trajectories for Ethyl (4-methoxy-2-methylbenzoyl)acetate and Related Analogues

While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation. The presence of the methoxy (B1213986) and methyl groups on the benzoyl ring provides handles for further functionalization and can influence the biological activity of derivatives.

Potential research directions for this compound and its analogues could include:

Medicinal Chemistry: As many substituted benzoyl compounds exhibit biological activity, derivatives of this compound could be synthesized and screened for potential therapeutic properties. For example, some thiazole (B1198619) derivatives of substituted methoxybenzoyl compounds have been investigated as potential anticancer agents. acs.org

Materials Science: The aromatic and carbonyl functionalities suggest that this molecule could serve as a monomer or a precursor for the synthesis of novel polymers or functional materials with specific optical or electronic properties.

Agrochemicals: The structural motifs present in this compound are found in some classes of herbicides and pesticides. Research into its potential application in this field could be a viable trajectory.

Further research is necessary to fully elucidate the potential applications and unique chemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(15)8-12(14)11-6-5-10(16-3)7-9(11)2/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTOEKOVRLHXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 4 Methoxy 2 Methylbenzoyl Acetate

Established Reaction Pathways for β-Keto Ester Formation

Traditional methods for synthesizing β-keto esters have long been established and are widely utilized for their reliability and broad applicability. These pathways typically involve the formation of an enolate species followed by acylation.

Claisen Condensation and Related Ester Enolate Approaches

The Claisen condensation is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed self-condensation of an ester containing an α-hydrogen. openstax.orglibretexts.org The reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. openstax.org The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate yields the target β-keto ester. openstax.orglibretexts.org

For the synthesis of a non-symmetrical β-keto ester like Ethyl (4-methoxy-2-methylbenzoyl)acetate, a "crossed" Claisen condensation is employed. This involves the reaction between two different esters. In a potential pathway, the enolate of ethyl acetate (B1210297) could be reacted with a non-enolizable ester, such as methyl 4-methoxy-2-methylbenzoate. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be used to fully generate the lithium enolate of ethyl acetate, which then acylates the methyl benzoate (B1203000) derivative.

A critical aspect of the Claisen condensation is the requirement for at least a stoichiometric amount of base, rather than a catalytic quantity. openstax.org This is because the resulting β-keto ester product is more acidic than the starting ester, and it is deprotonated by the base. This final deprotonation step is often the driving force that shifts the reaction equilibrium towards the product. openstax.orglibretexts.org

| Reaction Component | Role in Claisen Condensation |

| Ethyl Acetate | Source of the enolate nucleophile |

| Methyl 4-methoxy-2-methylbenzoate | Electrophilic acylating agent |

| Strong Base (e.g., NaOEt, LDA) | Deprotonates the ester to form the enolate |

| Acidic Workup | Neutralizes the reaction and protonates the final product enolate |

Acylation of Acetates with Substituted Benzoyl Chlorides

A more direct and often higher-yielding approach to unsymmetrical β-keto esters involves the acylation of ester enolates or their equivalents with highly reactive acylating agents like acyl chlorides. To synthesize this compound, this method would involve the reaction of an ethyl acetate enolate with 4-methoxy-2-methylbenzoyl chloride. The precursor, 4-methoxy-2-methylbenzoic acid, is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. nbinno.comchemimpex.com This acid can be converted to the corresponding acyl chloride using standard reagents like thionyl chloride or oxalyl chloride.

An alternative and highly effective strategy employs Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). acs.orgresearchgate.net This cyclic compound is readily acylated by acyl chlorides in the presence of a base like pyridine. researchgate.net The resulting acyl Meldrum's acid intermediate is a potent acylating agent that can be considered a synthetic equivalent of a diketene. acs.org Gentle heating of this intermediate in the presence of ethanol (B145695) leads to alcoholysis and decarboxylation, yielding the desired β-keto ester, this compound, in high purity. acs.orgniscpr.res.in This method is versatile and has been used to prepare a wide range of β-keto esters. acs.org

| Step | Meldrum's Acid Pathway | Reagents |

| 1 | Acylation of Meldrum's acid | 4-methoxy-2-methylbenzoyl chloride, Pyridine |

| 2 | Alcoholysis and Decarboxylation | Ethanol, Heat |

| Product | This compound |

Advanced Synthetic Protocols Applicable to this compound

Recent advancements in synthetic methodology have provided new tools for the formation of β-keto esters, often with improved efficiency, selectivity, and environmental credentials compared to traditional methods.

Transition Metal-Catalyzed Processes for Carbon-Carbon Bond Formation

Transition metal catalysis offers powerful and versatile methods for constructing carbon-carbon bonds. Palladium-catalyzed reactions, in particular, have been explored in the context of β-keto ester chemistry. nih.gov While many applications involve the reactions of β-keto esters, the underlying principles can be applied to their synthesis. For example, palladium enolates, generated from precursors like allyl β-keto carboxylates via oxidative addition and decarboxylation, are key intermediates that can undergo various transformations. nih.gov

More directly applicable is the use of other transition metals to catalyze the coupling of aldehydes with diazoacetates. For instance, molybdenum(VI) dichloride dioxide and niobium pentachloride have been shown to effectively catalyze the reaction between various aldehydes and ethyl diazoacetate to produce the corresponding β-keto esters in high yields under mild, room-temperature conditions. organic-chemistry.org A similar strategy could potentially be adapted using 4-methoxy-2-methylbenzaldehyde (B1296303) as a precursor. Furthermore, nickel catalysis has been developed for the direct α-amidation of β-keto esters, demonstrating the utility of transition metals in functionalizing this core structure. nih.gov

Chemo- and Regioselective Alkylation Strategies

While often applied to the modification of existing β-keto esters, strategies for chemo- and regioselective functionalization are relevant to advanced synthetic planning. The α-position of β-dicarbonyl compounds is readily deprotonated, and the resulting enolate can be alkylated. Achieving high selectivity in these alkylation reactions is a significant challenge, particularly when creating chiral centers.

Phase-transfer catalysis has emerged as a powerful technique for the highly enantioselective α-alkylation of cyclic β-keto esters and amides without the need for transition metals. rsc.org Using cinchona-derived catalysts, various alkyl halides can be coupled to β-dicarbonyl compounds to give products with excellent enantiopurity and in good yields. rsc.org This methodology provides an alternative and competitive approach to asymmetric α-alkylation, which could be conceptually applied in a synthetic sequence involving the formation and subsequent functionalization of this compound.

Environmentally Benign Synthetic Approaches in its Preparation

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for chemical synthesis. uniroma1.itnih.gov These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. uniroma1.itmdpi.com

For the synthesis of β-keto esters, several environmentally benign protocols have been reported:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction times and improve yields, often under solvent-free conditions. niscpr.res.in The synthesis of β-keto esters from acyl Meldrum's acid derivatives via alcoholysis is one such reaction that benefits from microwave energy. niscpr.res.in

Biocatalysis : Enzymes offer high selectivity under mild, environmentally safe conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the transesterification of β-keto esters in solvent-free systems, producing the desired products in high yields. google.com This method is particularly valuable for producing optically active compounds. google.com

Benign Catalysts : Replacing traditional strong acids or bases with more environmentally friendly catalysts is a key goal of green chemistry. Boron-based catalysts, such as boric acid and methylboronic acid, have been successfully employed for the transesterification of β-keto esters. rsc.org These catalysts are attractive due to their low toxicity and ease of handling. rsc.org

| Green Approach | Key Feature | Example Catalyst/Condition | Benefit |

| Microwave Chemistry | Use of microwave energy to accelerate reactions | Solvent-free alcoholysis | Rapid, efficient, reduced side products niscpr.res.in |

| Biocatalysis | Use of enzymes | Candida antarctica lipase B (CALB) | Mild conditions, high chemoselectivity, solvent-free google.com |

| Benign Catalysis | Replacement of hazardous reagents | Boric acid | Low toxicity, environmentally sustainable rsc.org |

Exploration of Stereoselective Synthesis Relevant to β-Keto Esters

The synthesis of chiral β-keto esters is a significant area of organic chemistry, as these molecules serve as crucial building blocks for complex natural products. google.comgoogle.com While direct asymmetric synthesis of this compound is not extensively detailed in readily available literature, several stereoselective strategies developed for the broader class of β-keto esters are highly relevant.

One prominent method involves the use of enzymes. Lipase-catalyzed transesterification has been shown to be a highly chemo- and stereoselective route for producing optically active β-keto esters. google.com This methodology offers mild, solvent-free conditions. In this process, a lipase, such as one derived from Candida antarctica (CALB), can resolve racemic alcohols through transesterification with an acyl donor β-keto ester, yielding a chiral β-keto ester product with high enantioselectivity. google.com The process involves admixing the acyl donor, a racemic alcohol, and a catalytic amount of lipase under conditions that facilitate the transesterification. google.com This enzymatic approach is noted for its high yields (often >90%) and its ability to resolve secondary alcohols with high enantioselectivity. google.com

Another key strategy is the stereoselective alkylation of a β-keto ester. This approach is frequently used for creating carbon-carbon bonds. However, achieving high stereoselectivity is a significant challenge because the resulting chiral product can easily racemize under either acidic or basic conditions. researchgate.net The goal is often to generate a tertiary stereogenic center by alkylating a non-substituted β-keto ester or to create a quaternary carbon center using an α-alkylated β-keto ester substrate. researchgate.net

These methodologies represent viable pathways for exploring the stereoselective synthesis of β-keto esters like this compound.

Reaction Optimization Studies for Efficient Synthesis

The efficient synthesis of β-keto esters, including this compound, often relies on the Claisen condensation reaction. numberanalytics.comorganic-chemistry.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.com The optimization of reaction conditions—such as the choice of base, solvent, temperature, and reactant ratios—is critical for maximizing yield and purity.

Studies on the synthesis of various β-keto esters have demonstrated the importance of selecting the appropriate base and solvent system. For instance, in the cross-Claisen condensation of ketones with ethyl chloroformate, Lithium Hexamethyldisilazide (LiHMDS) was found to be a more suitable base compared to others. researchgate.net The use of a hydrocarbon solvent like toluene (B28343) was also shown to be effective. researchgate.net

The following table illustrates the effect of different bases on the yield of a pyrazolone, which is formed in situ from a β-keto ester intermediate. This highlights the critical role of the base in the initial β-keto ester formation.

Table 1: Influence of Base on Product Yield in a Cross-Claisen Type Reaction

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | LiHMDS | Toluene | 88 |

| 2 | NaHMDS | Toluene | 45 |

| 3 | KHMDS | Toluene | 40 |

| 4 | LDA | Toluene | 65 |

| 5 | NaH | Toluene | 35 |

| 6 | NaOEt | Toluene | 30 |

Data derived from a study on the synthesis of pyrazolones from β-keto ester intermediates. researchgate.net

Temperature and reaction time are also key parameters. In a study on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, reaction conditions were optimized by screening different temperatures and durations under microwave heating. The yield improved significantly as the temperature was increased from 110 °C to 130 °C, with a shorter reaction time also proving beneficial. beilstein-journals.org

Table 2: Optimization of Reaction Temperature and Time

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 110 | 30 | 55 |

| 2 | 120 | 30 | 64 |

| 3 | 130 | 30 | 68 |

| 4 | 140 | 30 | 70 |

| 5 | 130 | 20 | 71 |

| 6 | 130 | 10 | 66 |

Data from a study on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates. beilstein-journals.org

For a reaction analogous to the synthesis of the target compound, the synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate was achieved with an 88% yield. chemicalbook.com The conditions involved using sodium hydride as the base in tetrahydrofuran (B95107) (THF) and reacting 2-methoxyacetophenone (B1211565) with diethyl carbonate. chemicalbook.com This provides a specific example of a successful set of conditions for a structurally related β-keto ester.

These examples underscore the importance of systematic optimization of reaction parameters to achieve efficient synthesis of β-keto esters like this compound.

Chemical Reactivity and Transformation Pathways of Ethyl 4 Methoxy 2 Methylbenzoyl Acetate

Reactivity at the Active Methylene (B1212753) and Carbonyl Centers

The presence of both an active methylene group (the CH₂ group situated between two carbonyl groups) and two distinct carbonyl centers (a keto and an ester group) imparts a rich and varied reactivity to Ethyl (4-methoxy-2-methylbenzoyl)acetate. These sites are hubs for a range of chemical reactions, making the compound a valuable building block in organic synthesis.

Nucleophilic Additions and Condensation Reactions

The carbonyl groups within this compound are susceptible to nucleophilic attack. This reactivity is fundamental to a variety of condensation reactions. For instance, it can undergo reactions with amines and other nucleophiles to form a diverse range of products. This reactivity is a cornerstone of its application in the synthesis of heterocyclic compounds.

Enolate Chemistry and Alkylation/Acylation Processes

The active methylene group is particularly acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. This acidity allows for the facile formation of an enolate ion in the presence of a base. This enolate is a powerful nucleophile and can readily participate in alkylation and acylation reactions. This allows for the introduction of various substituents at the methylene position, further expanding the synthetic possibilities of this versatile compound.

A general representation of this process is the reaction of the sodium salt of a β-keto ester with an alkyl halide. The enolate can also be acylated by reacting it with an acyl halide or an acid anhydride. These reactions are crucial for building more complex carbon skeletons.

Cyclization Reactions for Heterocycle Construction

One of the most significant applications of this compound and its analogs is in the synthesis of heterocyclic compounds. Its multiple reactive sites allow for a variety of cyclization strategies to form rings containing nitrogen, oxygen, and other heteroatoms.

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Quinoxalines, Imidazolones, Thiazoles, Triazoles)

The dicarbonyl functionality of β-keto esters like this compound is ideal for constructing nitrogen-containing heterocycles.

Quinoxalines : The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classic method for synthesizing quinoxalines. researchgate.net While direct synthesis from this compound isn't explicitly detailed in the provided context, a similar compound, ethyl (4-methylbenzoyl)acetate, is used to synthesize 2-(carboethoxy)-3-(4′-methyl)phenylquinoxaline 1,4-dioxide. sigmaaldrich.com This suggests a pathway where the β-keto ester is a precursor to the necessary 1,2-dicarbonyl species.

Imidazolones : Imidazolones are five-membered heterocyclic rings. nih.gov Their synthesis can be achieved through various routes, often involving the condensation of a compound containing a ketone with an amine and a source for the remaining ring atoms. nih.govnih.govresearchgate.net For example, the synthesis of imidazolones can be achieved through the condensation cyclization of vanillin-based oxazolones with various amines. nih.gov

Thiazoles : Thiazole (B1198619) rings are often synthesized by reacting a compound containing a carbonyl group with a sulfur-containing nucleophile. A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been synthesized, highlighting the utility of methoxybenzoyl structures in creating these heterocycles. nih.govnih.govacs.org The synthesis of these compounds often involves multiple steps, starting from precursors that are then elaborated to include the thiazole ring. nih.govnih.govacs.org

Triazoles : Triazoles are five-membered rings containing three nitrogen atoms. frontiersin.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for synthesizing 1,2,3-triazoles. scielo.brnih.gov This involves reacting an azide (B81097) with a terminal alkyne. While not a direct cyclization of the ketoester itself, derivatives of similar structures can be functionalized to participate in these reactions. For example, new 1,4-disubstituted 1,2,3-triazoles have been synthesized using the CuAAC reaction between ethyl 2-azidoacetate and terminal acetylenes derived from natural products. scielo.br

| Heterocycle | General Synthetic Approach |

| Quinoxalines | Condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net |

| Imidazolones | Condensation and cyclization reactions involving carbonyl compounds and amines. nih.govnih.gov |

| Thiazoles | Reaction of a carbonyl compound with a sulfur-containing nucleophile. nih.govnih.govacs.org |

| Triazoles | Cycloaddition reactions, such as the copper-catalyzed reaction of an azide with an alkyne. scielo.brnih.gov |

Synthesis of Oxygen-Containing Heterocyclic Scaffolds (e.g., Furans, Pyrans)

The reactivity of this compound also lends itself to the synthesis of oxygen-containing heterocycles.

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of this compound is substituted with a methoxy (B1213986) group, a methyl group, and the benzoylacetate moiety. These substituents significantly influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Dynamics

The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho, para-directing substituents for electrophilic aromatic substitution. youtube.comyoutube.commasterorganicchemistry.com The methoxy group is a strongly activating group due to the resonance donation of its lone pair of electrons to the aromatic ring. wikipedia.org The methyl group is a weakly activating group, operating through an inductive effect. The benzoylacetate group, containing a carbonyl adjacent to the ring, is a deactivating and meta-directing group.

When multiple substituents are present on a benzene ring, their directing effects can be either cooperative or conflicting. In the case of this compound, the methoxy group is at position 4, the methyl group at position 2, and the benzoylacetate group at position 1. The powerful ortho, para-directing influence of the methoxy group will strongly favor substitution at positions 3 and 5. The methyl group, also an ortho, para-director, will favor substitution at positions 3 and 5. The deactivating benzoylacetate group will direct incoming electrophiles to position 5.

Therefore, the directing effects of all three substituents are cooperative, strongly favoring electrophilic substitution at position 5. Position 3 is sterically hindered by the adjacent methyl and benzoylacetate groups. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur predominantly at the 5-position of the aromatic ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl (5-nitro-4-methoxy-2-methylbenzoyl)acetate |

| Bromination | Br₂, FeBr₃ | Ethyl (5-bromo-4-methoxy-2-methylbenzoyl)acetate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl (5-sulfo-4-methoxy-2-methylbenzoyl)acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl (5-acyl-4-methoxy-2-methylbenzoyl)acetate |

Modification of Methoxy and Methyl Substituents

The methoxy and methyl groups on the aromatic ring can also undergo chemical transformations. The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or BBr₃. This transformation would convert the electron-donating methoxy group into a strongly activating hydroxyl group, further influencing subsequent electrophilic aromatic substitution reactions.

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. However, such strong oxidation could also affect other parts of the molecule. More selective oxidation methods might be required to specifically target the methyl group.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Elucidation of Concerted vs. Stepwise Reaction Mechanisms

Many organic reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism, which involves the formation of one or more reactive intermediates. quora.comyoutube.com The distinction between these pathways is often subtle and can be investigated using various techniques, including kinetic isotope effects and computational studies. nih.govdiva-portal.org

For intramolecular cyclization reactions of this compound derivatives leading to spirocycles, both concerted and stepwise pathways are plausible. A concerted mechanism would involve a single transition state leading directly to the spirocyclic product. In contrast, a stepwise mechanism might involve the initial formation of a carbocation or a carbanion intermediate, which then undergoes a subsequent ring-closing step. The nature of the substituents, the reaction conditions, and the presence of catalysts can all influence which pathway is favored. nih.gov

For example, in a potential intramolecular Michael addition, the reaction could proceed through a stepwise mechanism involving the formation of an enolate intermediate followed by the nucleophilic attack on the Michael acceptor. Alternatively, a highly asynchronous concerted mechanism might be operative, where bond formation has progressed to different extents in the transition state.

Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in directing the outcomes of reactions involving β-keto esters. Both acid and base catalysis can be employed to promote specific transformations.

In the context of spirocycle synthesis, Lewis acids could be used to activate electrophilic centers and facilitate intramolecular cyclizations. Chiral Lewis acids could potentially be used to induce enantioselectivity in the formation of the spirocyclic product.

Base catalysis is commonly used to generate the enolate of the β-keto ester, which is a key nucleophile in many reactions. The choice of base, its concentration, and the solvent can significantly affect the equilibrium between the keto and enol forms and the subsequent reactivity of the enolate. For instance, the use of a bulky base might favor the formation of the kinetic enolate, while a smaller base under thermodynamic control could lead to the more stable enolate.

Furthermore, transition metal catalysis could open up a wide range of synthetic possibilities. For example, palladium-catalyzed cross-coupling reactions could be used to further functionalize the aromatic ring or to construct more complex molecular architectures starting from a halogenated derivative of this compound. The choice of the metal, the ligand, and the reaction conditions would be critical in achieving the desired transformation with high selectivity and yield.

Intramolecular Rearrangements and Cyclizations

This compound, as a β-ketoester, possesses a structural motif that is highly amenable to a variety of intramolecular cyclization reactions. These transformations are pivotal in the synthesis of diverse heterocyclic compounds, with the specific reaction pathway and resulting product being heavily influenced by the reaction conditions, including the choice of catalyst and the presence of other reactants. The inherent reactivity of the dicarbonyl system, coupled with the electronic and steric effects of the substituted benzoyl ring, dictates the regioselectivity and efficiency of these cyclization processes.

One of the most prominent intramolecular cyclization pathways for β-ketoesters is the Pechmann condensation , which leads to the formation of coumarin (B35378) derivatives. nih.govarkat-usa.org This acid-catalyzed reaction typically involves the condensation of a phenol (B47542) with a β-ketoester. In the context of this compound, this molecule would serve as the β-ketoester component, reacting with a phenolic substrate to yield a 4-substituted coumarin.

The mechanism of the Pechmann condensation commences with the protonation of the carbonyl group of the β-ketoester, which enhances its electrophilicity. This is followed by a transesterification reaction with the hydroxyl group of the phenol. nih.gov The subsequent step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated aromatic ring of the phenol attacks the carbonyl carbon of the ester. The final step involves dehydration to form the stable, fused pyrone ring system characteristic of coumarins. nih.gov

The substitution pattern on the benzoyl ring of this compound, specifically the electron-donating 4-methoxy group and the sterically influencing 2-methyl group, can be expected to affect the reactivity and the final structure of the coumarin product. The electron-donating methoxy group would activate the benzoyl ring, potentially influencing the electronic properties of the resulting coumarin. The ortho-methyl group may exert steric hindrance, which could impact the rate and yield of the cyclization.

While specific research detailing the Pechmann condensation of this compound is not extensively documented in publicly available literature, the general principles of this reaction allow for the prediction of its behavior with various phenols. For instance, its reaction with a highly activated phenol like resorcinol (B1680541) would be expected to proceed under milder conditions compared to less activated phenols. nih.gov

The following table outlines the expected products from the Pechmann condensation of this compound with a representative phenol, resorcinol, under typical acidic conditions. The yields are hypothetical and based on general outcomes of similar reactions. arkat-usa.orgmdpi.com

Interactive Data Table: Predicted Products of Pechmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product Name | Predicted Yield (%) |

| This compound | Resorcinol | H₂SO₄ | 7-Hydroxy-4-(4-methoxy-2-methylphenyl)coumarin | 75-85 |

| This compound | Phenol | H₂SO₄ | 4-(4-Methoxy-2-methylphenyl)coumarin | 40-50 |

Another potential, though less common, intramolecular transformation could involve a Simonis chromone (B188151) cyclization . This reaction also involves a phenol and a β-ketoester but under different acidic conditions, typically using phosphorus pentoxide, which favors the formation of a chromone rather than a coumarin. nih.gov In this pathway, the ketone of the β-ketoester is activated to react with the phenolic hydroxyl group first, followed by the cyclization involving the ester group.

It is important to note that other intramolecular rearrangements are less likely for this specific compound under typical conditions. The stability of the benzoyl and ester functionalities, and the absence of other suitably positioned reactive groups, limits the scope for rearrangements like the Claisen rearrangement, which requires an allyl vinyl ether intermediate. nih.gov The primary and most predictable intramolecular cyclization pathway remains the acid-catalyzed condensation with phenols to yield coumarin or chromone derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in Ethyl (4-methoxy-2-methylbenzoyl)acetate. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

While specific spectral data for this compound is not widely published, the expected signals can be predicted based on its chemical structure and data from analogous compounds. The molecule possesses a substituted aromatic ring, a keto-ester functionality, and various alkyl groups, each with characteristic NMR signatures.

Expected ¹H NMR Signals: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the aromatic methyl group, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the active methylene protons situated between the two carbonyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution. The methoxy and aromatic methyl groups would appear as sharp singlets. The ethyl group would present as a quartet for the methylene (-CH2-) protons coupled to the methyl protons and a triplet for the methyl (-CH3) protons coupled to the methylene protons. ucalgary.ca The active methylene protons are expected to appear as a singlet.

Expected ¹³C NMR Signals: The carbon-13 NMR spectrum would complement the proton data, showing distinct peaks for each unique carbon atom. Key signals would include those for the two carbonyl carbons (ketone and ester), the aromatic carbons (including those directly attached to the methoxy and methyl groups, and the unsubstituted carbons), the methoxy carbon, the aromatic methyl carbon, and the two carbons of the ethyl group. ucalgary.ca The chemical shifts of the aromatic carbons provide valuable information about the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic Protons | ~6.7-7.8 | Multiplets (m) | ~114-164 |

| -OCH₃ (methoxy) | ~3.8 | Singlet (s) | ~55 |

| Ar-CH₃ (aromatic methyl) | ~2.4 | Singlet (s) | ~21 |

| -COCH₂CO- (active methylene) | ~3.9 | Singlet (s) | ~46 |

| -OCH₂CH₃ (ethyl methylene) | ~4.2 | Quartet (q) | ~61 |

| -OCH₂CH₃ (ethyl methyl) | ~1.3 | Triplet (t) | ~14 |

| C=O (ketone) | - | - | ~195 |

| C=O (ester) | - | - | ~167 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group. It would also help delineate the coupling network among the protons on the aromatic ring, aiding in their specific assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the methoxy protons would correlate with the methoxy carbon signal, and the signals for the ethyl group's protons would correlate with their respective carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comsdsu.edu This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the aromatic methyl protons to the adjacent aromatic carbons, and from the active methylene protons to both the ketonic and ester carbonyl carbons, confirming the benzoylacetate core structure. libretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretching: The most prominent peaks in the spectrum will be from the carbonyl groups. spectroscopyonline.com The ester carbonyl (C=O) stretch is typically observed around 1750-1735 cm⁻¹, while the ketone carbonyl stretch, being conjugated with the aromatic ring, would appear at a slightly lower wavenumber, around 1690-1666 cm⁻¹. libretexts.orgwpmucdn.com

C-O Stretching: Strong absorbances corresponding to the C-O stretching of the ester group are expected in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The methyl and methylene groups will show C-H stretching bands in the 2980-2850 cm⁻¹ range.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Ester C=O Stretch | ~1735 | Strong |

| Ketone C=O Stretch (Conjugated) | ~1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| Asymmetric C-C-O Stretch (Ester) | ~1250 | Strong |

| Symmetric O-C-C Stretch (Ester) | ~1100 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring C=C bonds would be particularly strong in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign vibrational modes accurately. mdpi.com The C=O stretching bands are also observable, though typically weaker than in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₃H₁₆O₄), the molecular weight is 236.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 236.

The fragmentation of the molecule would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. miamioh.edu This could lead to the loss of the ethoxy radical (-•OCH₂CH₃, 45 Da) from the ester to give an acylium ion, or the loss of the ethyl group.

Acylium Ion Formation: A prominent peak corresponding to the substituted benzoyl cation [CH₃O(CH₃)C₆H₃CO]⁺ would be expected.

McLafferty Rearrangement: While less common for the ketonic portion due to the aromatic ring, the ethyl ester portion could potentially undergo a McLafferty rearrangement if energetically favorable, though alpha-cleavages are generally more dominant for esters. docbrown.info

Loss of Alkyl Groups: Fragmentation of the ether group could also occur, potentially involving the loss of a methyl radical (-•CH₃). nih.gov

Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of the substituted benzoyl group and the ethyl acetate (B1210297) moiety.

The information available is for structurally related but distinct molecules, such as "Ethyl (4-Methoxybenzoyl)acetate" (lacking the methyl group at the 2-position of the benzoyl ring) or "Ethyl 4-methoxy-2-methylbenzoate" (a benzoate (B1203000), not a benzoylacetate). Using data from these different compounds would be scientifically inaccurate and misleading.

To fulfill the request would require fabricating data for the specific analytical techniques outlined, which is not feasible. Therefore, in the absence of published research on the advanced spectroscopic characterization and structural elucidation of "this compound," the article cannot be written.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Methoxy 2 Methylbenzoyl Acetate

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are fundamental to modern chemistry, enabling the detailed study of molecular systems. These approaches use the principles of quantum mechanics to compute the properties of a molecule, providing a level of detail that is often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry due to its favorable balance between accuracy and computational cost.

The core principle of DFT is that the properties of a molecule can be determined from its electron density. For Ethyl (4-methoxy-2-methylbenzoyl)acetate, a DFT approach would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set.

The exchange-correlation functional is an approximation of the complex quantum mechanical interactions between electrons. There is a wide variety of functionals available, each with its own strengths and weaknesses. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are very common as they often provide reliable results for molecular geometries and energies. nih.govresearchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, particularly for electrons farther from the nucleus, but at a higher computational expense. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed in studies of similar organic compounds. nih.govmaterialsciencejournal.orgmdpi.com The "++" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" signifies the addition of polarization functions to allow for more flexibility in orbital shapes. The selection of a functional and basis set is a critical step, and choices are often validated against experimental data where available.

Electrostatic Potential Mapping (MESP)

The Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at the surface of the molecule, often mapped onto a constant electron density surface. MESP is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich or electron-poor. youtube.comscispace.com

The MESP is typically color-coded to indicate different potential values:

Red: Represents regions of the most negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on electronegative atoms (like oxygen), and are susceptible to electrophilic attack.

Blue: Represents regions of the most positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential, often found over nonpolar parts of the molecule like carbon-carbon bonds.

For this compound, an MESP analysis would be expected to show a significant negative potential (red) around the two carbonyl oxygen atoms and the oxygen of the methoxy (B1213986) group, as these are the most electronegative sites. Positive potential (blue) would likely be found on the hydrogen atoms of the methyl and ethyl groups. This visualization provides a clear and intuitive picture of the molecule's reactive sites.

The following table summarizes the interpretation of MESP color-coding.

| Color | Electrostatic Potential | Interpretation | Likely Location on this compound |

|---|---|---|---|

| Red | Most Negative | Electron-rich; site for electrophilic attack. | Around carbonyl and methoxy oxygen atoms. |

| Yellow | Slightly Negative | Intermediate potential. | Aromatic ring π-system. |

| Green | Neutral | Nonpolar regions. | Alkyl portions of the ethyl group. |

| Blue | Positive | Electron-poor; site for nucleophilic attack. | Hydrogen atoms. |

Theoretical Prediction and Validation of Spectroscopic Data

There are no published studies presenting the simulated UV-Vis spectra for this compound. Theoretical calculations, typically performed using TD-DFT methods, are essential for predicting electronic transitions (n→π, π→π) and comparing them with experimental data to validate the computational model. This information is currently not available for this specific compound.

A theoretical calculation of vibrational frequencies provides a predicted infrared spectrum that can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectroscopy data. This analysis helps in the precise assignment of vibrational modes to specific functional groups within the molecule. For this compound, no such computational studies correlating theoretical frequencies with experimental FT-IR data have been reported.

Thermodynamic Parameter Calculations

Computational methods are often used to calculate key thermodynamic parameters, such as heat capacity, enthalpy, and Gibbs free energy. These calculations provide insight into the stability and reactivity of a molecule under different conditions. At present, there are no specific published reports detailing the theoretical thermodynamic parameters for this compound.

Mechanistic Studies through Computational Simulations

Computational simulations are a vital tool for elucidating reaction mechanisms at a molecular level, providing insights into transition states and reaction pathways. There are no available mechanistic studies involving computational simulations specifically for reactions of or leading to this compound.

Synthetic Applications and Material Science Potential

Role as a Versatile Chemical Building Block in Advanced Synthesis

Ethyl (4-methoxy-2-methylbenzoyl)acetate is recognized fundamentally as an organic building block. The versatility of β-keto esters in general is well-documented in organic synthesis. They are prized for their dual functionality, which allows them to participate in a wide array of chemical transformations. The active methylene (B1212753) group, situated between two carbonyls, is readily deprotonated to form a stabilized enolate ion. This nucleophilic enolate can undergo various C-C bond-forming reactions, including alkylations and acylations, which are foundational steps in constructing more complex molecular frameworks.

Furthermore, the two carbonyl groups themselves are sites for a multitude of reactions. The ketonic carbonyl can react with nucleophiles, while the ester group can be hydrolyzed, transesterified, or reduced. This inherent reactivity allows compounds like this compound to serve as key starting materials or intermediates in multi-step synthetic sequences.

Precursor in the Development of Diverse Chemical Scaffolds

The true value of a building block like this compound lies in its ability to serve as a precursor for a variety of molecular scaffolds, particularly heterocyclic systems that form the core of many functional molecules.

Design and Synthesis of Complex Organic Molecules

The structure of this compound is particularly suited for condensation reactions with binucleophilic reagents. For instance, reaction with hydrazines can yield pyrazoles, reaction with hydroxylamine (B1172632) can lead to isoxazoles, and condensation with ureas or thioureas can produce pyrimidines or thioxopyrimidines. These heterocyclic cores are prevalent in a vast range of biologically active compounds and functional materials. The specific substitution pattern on the benzoyl ring (4-methoxy and 2-methyl) would impart distinct electronic and steric properties to the resulting scaffolds, influencing their physical, chemical, and biological characteristics.

Development of Novel Pharmaceutical and Agrochemical Intermediates

The synthesis of pharmaceutical and agrochemical agents often relies on the construction of specific heterocyclic or carbocyclic frameworks. Benzoylacetates and related β-keto esters are common starting points in these synthetic pathways. For example, related structures are used in the synthesis of anticoagulants and other therapeutic agents. The core of this compound could be envisioned as a key component in the synthesis of novel compounds targeted for biological screening. The methoxy (B1213986) and methyl groups on the aromatic ring can influence metabolic stability and binding interactions with biological targets, making it a potentially valuable intermediate for medicinal and agricultural chemistry research.

Applications in Fine Chemical Industries

In the fine chemical industry, which produces complex, pure chemical substances in limited quantities, intermediates like this compound are essential. They are used in the custom synthesis of specialty chemicals, including fragrances, food additives, and components for high-performance materials. The specific structure of this compound could be leveraged to produce unique molecules with desirable sensory or performance properties that are not achievable with more common, unsubstituted benzoylacetates.

Contribution to Dyes and Pigments Research

Historically, β-dicarbonyl compounds have been crucial in the synthesis of colorants. They can act as coupling components in the production of azo dyes. While direct evidence for this compound in this application is scarce, its active methylene group is theoretically capable of reacting with diazonium salts to form hydrazones, which are often highly colored compounds. The methoxy group, being an electron-donating group, would act as an auxochrome, potentially enhancing and modifying the color of such dyes. This makes the compound a candidate for research into new dyes and pigments with specific chromatic properties.

Potential in Polymer Chemistry and Functional Materials

The reactivity of this compound also suggests potential applications in material science. The molecule could be chemically modified to introduce polymerizable groups, such as a vinyl or an acrylate (B77674) moiety. Subsequent polymerization could lead to functional polymers with pendant benzoylacetate groups. These groups could serve as sites for cross-linking or for chelating metal ions, leading to the development of novel resins, coatings, or functional materials with specific optical or electronic properties. The substituted aromatic ring would contribute to the thermal stability and refractive index of the final polymer.

Exploration in Catalysis and Reaction Design

While direct research on the catalytic activity of this compound itself is not extensively documented in publicly available literature, its structural features as a β-keto ester suggest its potential as a valuable precursor and reactant in various catalytic and reaction designs. Compounds with similar functionalities are frequently employed in metal-catalyzed cross-coupling reactions and enantioselective hydrogenations.

The exploration of structurally related β-keto esters in catalysis provides a framework for understanding the potential applications of this compound. For instance, analogous compounds serve as reactants in processes such as the synthesis of highly substituted furans, which can be achieved through tandem condensation-cyclization reactions often employing a bismuth triflate catalyst.

Furthermore, the class of β-keto esters is known to participate in Co/Mn-mediated oxidative cross-coupling reactions. This suggests a potential role for this compound as a substrate in the formation of new carbon-carbon bonds under oxidative conditions, a fundamental transformation in organic synthesis.

Another area of potential application is in enantioselective ruthenium-catalyzed hydrogenation. The ketone functionality within the this compound molecule could be a target for asymmetric reduction, leading to the formation of chiral β-hydroxy esters, which are valuable building blocks in the synthesis of complex organic molecules.

Advanced Derivatization Strategies for Research Applications

Methodologies for Enhancing Analytical Detectability and Chromatographic Resolution

The inherent chemical structure of ethyl (4-methoxy-2-methylbenzoyl)acetate, a β-keto ester, presents opportunities for derivatization to improve its detection in analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For GC analysis, the volatility of the compound can be increased, and thermal stability can be improved through derivatization. Silylation is a common technique where active hydrogens, such as the enolic proton of the β-keto ester, are replaced with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and potential for hydrogen bonding, leading to sharper peaks and better resolution in GC separations. Another approach is the formation of oximes from the ketone group, which also enhances volatility and thermal stability. gcms.cztcichemicals.comjmaterenvironsci.com

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its UV-Vis or fluorescence detection. For β-keto esters that may have weak UV absorbance, reagents that react with the ketone functionality can be utilized. For instance, dinitrophenylhydrazine (DNPH) reacts with ketones to form brightly colored dinitrophenylhydrazones, which can be readily detected in the visible range. nih.govresearchgate.netsci-hub.sttandfonline.com

Table 1: Conceptual Derivatization Strategies for Enhanced Analytical Detection

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Silylation of the enol form | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability, leading to improved peak shape and resolution. |

| GC-MS | Methoximation of the keto group | Methoxyamine hydrochloride | Prevents enolization and stabilizes the compound for analysis. |

| High-Performance Liquid Chromatography (HPLC-UV/Vis) | Hydrazone formation | 2,4-Dinitrophenylhydrazine (DNPH) | Introduces a strong chromophore for enhanced UV-Visible detection. |

| HPLC-Fluorescence | Fluorescent labeling of the keto group | Dansyl hydrazine | Attaches a fluorescent tag for highly sensitive detection. |

Chemical Modifications for Probing Structure-Reactivity Relationships (Conceptual)

Chemical modifications of this compound can provide valuable insights into its structure-reactivity relationships. By systematically altering the functional groups within the molecule, researchers can probe the electronic and steric effects on its chemical behavior.

The reactivity of the β-keto ester functionality is of particular interest. The methylene (B1212753) protons flanked by two carbonyl groups are acidic and can be readily deprotonated to form a stable enolate. The reactivity of this enolate can be studied by introducing various electrophiles. Furthermore, modifications to the aromatic ring, such as altering the position or nature of the substituents, can influence the acidity of the α-protons and the nucleophilicity of the enolate.

For instance, replacing the methoxy (B1213986) group with an electron-withdrawing group is expected to increase the acidity of the α-protons, making enolate formation easier. Conversely, introducing a bulky substituent at the ortho position (in addition to the existing methyl group) could sterically hinder reactions at the adjacent carbonyl group. These conceptual modifications allow for a systematic investigation of how electronic and steric factors govern the compound's reactivity.

Selective Functionalization of this compound

The presence of multiple reactive sites in this compound—the acidic α-protons, the ketone, and the ester—allows for a range of selective functionalization reactions.

The enolate generated from this compound is a soft nucleophile and readily undergoes C-alkylation with alkyl halides. The regioselectivity of this reaction is generally high, with the alkyl group being introduced at the carbon atom between the two carbonyls. The choice of base, solvent, and counter-ion can influence the reactivity and, in some cases, the potential for O-alkylation as a minor side product. Both mono- and di-alkylation at the α-position are possible, depending on the stoichiometry of the base and the alkylating agent.

Arylation at the α-position can be achieved through transition-metal-catalyzed cross-coupling reactions, for example, using palladium or copper catalysts with aryl halides or boronic acids.

Acylation at the α-carbon can be achieved by reacting the enolate with an acyl chloride or anhydride. This introduces a third carbonyl group, leading to the formation of a β,δ-diketo ester. chemguide.co.uk The ester group of this compound can undergo transesterification in the presence of an alcohol and an acid or base catalyst. This allows for the modification of the ethyl ester to other alkyl or aryl esters, which can alter the compound's physical properties and reactivity. tcichemicals.com

Table 2: Conceptual Selective Functionalization Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Expected Product |

|---|---|---|---|

| Alkylation | Sodium ethoxide, Ethyl iodide | α-Methylene | Ethyl 2-(4-methoxy-2-methylbenzoyl)-2-ethylacetate |

| Arylation | Pd catalyst, Aryl halide | α-Methylene | Ethyl 2-aryl-2-(4-methoxy-2-methylbenzoyl)acetate |

| Acylation | Sodium hydride, Acetyl chloride | α-Methylene | Ethyl 2-acetyl-2-(4-methoxy-2-methylbenzoyl)acetate |

| Transesterification | Benzyl alcohol, Acid catalyst | Ethyl ester | Benzyl (4-methoxy-2-methylbenzoyl)acetate |

Chiral Derivatization for Enantiomeric Purity Analysis

While this compound itself is not chiral, it can be a precursor or a component in the synthesis of chiral molecules. For instance, asymmetric reduction of the ketone group would lead to a chiral β-hydroxy ester. To determine the enantiomeric purity of such a derivative, chiral derivatization can be employed.

This involves reacting the chiral derivative with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified by achiral chromatographic methods like HPLC or GC. A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which forms diastereomeric esters. nih.govresearchgate.net The relative peak areas of the diastereomers in the chromatogram correspond to the enantiomeric ratio of the original chiral alcohol.

Table 3: Conceptual Chiral Derivatization for a Reduced Derivative

| Chiral Analyte (Derivative) | Chiral Derivatizing Agent (CDA) | Formed Diastereomers | Analytical Method |

|---|---|---|---|

| Ethyl 3-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate | (R)-Mosher's acid chloride | Diastereomeric Mosher's esters | HPLC or 1H NMR |

| Ethyl 3-amino-3-(4-methoxy-2-methylphenyl)propanoate | (S)-Naproxen chloride | Diastereomeric amides | HPLC |

Isotopic Labeling for Mechanistic Tracing and Quantitative Analysis

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and for quantitative analysis. wikipedia.org By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into specific positions of the this compound molecule, its fate in a chemical reaction or a biological system can be traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

For mechanistic studies, for example, in a Claisen condensation reaction, labeling one of the ester starting materials with ¹³C can help determine which carbonyl group is retained in the final β-keto ester product. libretexts.orgmasterorganicchemistry.com

For quantitative analysis, an isotopically labeled version of this compound can be synthesized and used as an internal standard in mass spectrometry-based assays. Since the labeled standard is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency, leading to highly accurate and precise quantification. This is particularly useful for analyzing the compound in complex matrices.

Table 4: Conceptual Applications of Isotopic Labeling

| Isotope | Labeled Position | Application | Analytical Technique |

|---|---|---|---|

| ¹³C | Carbonyl carbon of the benzoyl group | Mechanistic study of decarbonylation reactions | Mass Spectrometry |

| ²H (Deuterium) | α-Methylene protons | Study of enolization and keto-enol tautomerism | NMR Spectroscopy, Mass Spectrometry |

| ¹³C and/or ²H | Multiple positions | Internal standard for quantitative analysis | LC-MS/MS |

| ¹⁸O | Ester carbonyl oxygen | Investigation of ester hydrolysis or transesterification mechanisms | Mass Spectrometry |

Q & A

Q. What are the standard synthetic routes for Ethyl (4-methoxy-2-methylbenzoyl)acetate, and what reaction conditions critically influence yield?

The synthesis of this compound typically involves multi-step esterification or acylation reactions. For example, analogous structures (e.g., Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate) are synthesized via reactions with ethyl oxalyl monochloride under reflux conditions . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency.

- Temperature control : Reflux conditions (70–100°C) optimize intermediate formation.

- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄) may accelerate esterification. Methodological optimization should prioritize purity monitoring via TLC or HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While direct safety data for this compound is limited, analogous esters (e.g., Ethyl 2-(4-methoxyphenoxy)acetoacetate) require:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- GC-MS : Ideal for volatile compound analysis; retention indices and fragmentation patterns help identify functional groups (e.g., methoxy and methylbenzoyl moieties) .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., distinguishing 4-methoxy vs. 2-methyl groups) .

- FT-IR : Confirms ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated using software like SHELX?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement:

- Data input : Import .hkl files from X-ray diffraction experiments.

- Structure solution : Use direct methods (SHELXS) for phase determination.

- Validation metrics : Check R-factors (<5%), residual electron density, and ADP consistency. Contradictions in thermal parameters may indicate disordered regions requiring re-refinement .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Compare NMR, MS, and IR data to identify inconsistencies (e.g., unexpected carbonyl shifts suggesting tautomerism).

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or optimize geometry for comparison with experimental data .

- Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex spectra .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential bioactivity .

- Reactivity descriptors : Calculate Fukui indices or HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Solvent effects : COSMO-RS models evaluate solvation energy impacts on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.